7-Bromo-N,N-bis((3,3-dimethylbutoxy)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,1-f][1,2,4]triazin core substituted with a bromo group and two trimethylsilanyl-ethoxymethyl amine groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine typically involves multi-step organic synthesis. The initial step often includes the formation of the pyrrolo[2,1-f][1,2,4]triazin core, followed by the introduction of the bromo substituent through halogenation reactions. The final step involves the attachment of the trimethylsilanyl-ethoxymethyl amine groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in large-scale production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Uniqueness
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine stands out due to its unique combination of a pyrrolo[2,1-f][1,2,4]triazin core and trimethylsilanyl-ethoxymethyl amine groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H33BrN4O2 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
7-bromo-N,N-bis(3,3-dimethylbutoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C20H33BrN4O2/c1-19(2,3)9-11-26-14-24(15-27-12-10-20(4,5)6)18-16-7-8-17(21)25(16)23-13-22-18/h7-8,13H,9-12,14-15H2,1-6H3 |
InChI Key |
VNRDXFWQNVSETN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOCN(COCCC(C)(C)C)C1=NC=NN2C1=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.